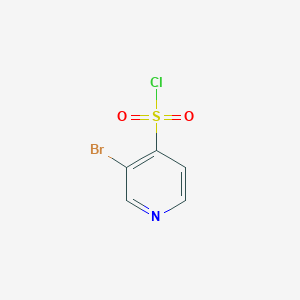
2-(Chloromethyl)-4-phenylquinazoline
Overview
Description
2-(Chloromethyl)-4-phenylquinazoline is a chemical compound that belongs to the class of quinazolines . Quinazolines are a group of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . They are known for their wide range of biological activities and are used as key intermediates in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of 2-(Chloromethyl)-4-phenylquinazoline and similar compounds often involves the use of o-anthranilic acids as starting materials . An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones has been described, which allows for the convenient preparation of 2-hydroxy-methyl-4(3H)-quinazolinones .Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)-4-phenylquinazoline is characterized by a quinazoline core with a chloromethyl group at the 2-position and a phenyl group at the 4-position . The exact structure and properties can vary depending on the specific substituents and their positions on the quinazoline ring .Scientific Research Applications
Synthesis of Anticancer Agents
A significant application of 2-(chloromethyl)-4-phenylquinazoline derivatives is in the synthesis of novel anticancer agents. Hong-Ze Li et al. (2010) demonstrated the utilization of 2-chloromethyl-4(3H)-quinazolinones as key intermediates for preparing 4-anilinoquinazoline scaffolds with promising anticancer activity in vitro (Li et al., 2010).
Heterogeneous Catalysis
In the field of heterogeneous catalysis, 2-(chloromethyl)-4-phenylquinazoline derivatives have been used to synthesize substituted 2,3-dihydro-2-phenylquinazolin-4(1H)-ones. B. Dar et al. (2013) reported using clay-supported heteropolyacid as a novel, reusable, and inexpensive catalyst for this process (Dar et al., 2013).
BCRP Inhibition
2-Phenylquinazoline derivatives with substitutions at position 4 have been investigated for their breast cancer resistance protein (BCRP) inhibition. K. Juvale and M. Wiese (2012) found that compounds with a phenyl ring attached via an amine-containing linker at position 4 are potent BCRP inhibitors (Juvale & Wiese, 2012).
Synthesis of Quinazolinyl Acetamides
V. Alagarsamy et al. (2015) synthesized novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, which were investigated for analgesic, anti-inflammatory, and ulcerogenic index activities (Alagarsamy et al., 2015).
Antimicrobial Activity
A. Nanda et al. (2007) synthesized 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones and investigated their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the enhanced anti-bacterial activity of the quinazolone system due to the incorporation of the 3-arylideneamino substituent (Nanda et al., 2007).
Future Directions
Quinazoline derivatives, including 2-(Chloromethyl)-4-phenylquinazoline, continue to be a focus of research due to their wide range of biological activities . Future research may involve the synthesis of novel quinazoline derivatives, the exploration of their biological activities, and the development of more efficient and environmentally friendly synthetic methods .
Mechanism of Action
Target of Action
Quinazoline derivatives have been known to exhibit a wide range of biological activities . They have been utilized in the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Mode of Action
Quinazoline derivatives have been reported to exhibit various biological activities such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic . The mode of action of these compounds often involves interactions with various biological targets, leading to changes in cellular processes.
Biochemical Pathways
Quinazoline derivatives have been reported to interact with a variety of biochemical pathways, influencing a broad range of biological activities .
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied, and these studies often involve investigating the compound’s bioavailability, half-life, clearance rate, and other related parameters .
Result of Action
Quinazoline derivatives have been reported to exhibit various biological activities, which could result in a range of molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
properties
IUPAC Name |
2-(chloromethyl)-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c16-10-14-17-13-9-5-4-8-12(13)15(18-14)11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRVPHUNJJYOBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455137 | |
| Record name | 2-(chloromethyl)-4-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-phenylquinazoline | |
CAS RN |
88629-03-2 | |
| Record name | 2-(chloromethyl)-4-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of the chlorine atom in the 6th position of the quinazoline ring?
A1: While the provided research primarily focuses on 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide, the presence of chlorine in the 6th position is notable. This electron-withdrawing group can influence the reactivity of the quinazoline ring system, potentially affecting its interactions with other molecules. Further research is needed to explore the specific impact of this chlorine substitution on the biological activity and physicochemical properties of the compound.
Q2: How does the 3-oxide group in 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide influence its reactivity with hydrazines?
A2: Research indicates that the 3-oxide group plays a crucial role in the reaction of 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide with hydrazines []. This reactivity can lead to the formation of various derivatives, including benzodiazepines and quinazoline hydrazones, depending on the specific hydrazine used. This suggests that the 3-oxide group may act as a leaving group or participate in a rearrangement reaction.
Q3: Can you elaborate on the crystal structure of 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide and its intermolecular interactions?
A3: The crystal structure of 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide reveals key insights into its solid-state arrangement []. The phenyl ring and the quinazoline ring system are not coplanar, exhibiting a dihedral angle of 63.3° []. This non-planarity could be crucial for its interactions with biological targets. Furthermore, the molecules form centrosymmetric dimers through weak C—H⋯O interactions, indicating potential hydrogen bonding patterns []. Additionally, weak π–π stacking interactions contribute to the overall supramolecular assembly within the crystal lattice [].
Q4: What are the potential synthetic applications of 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide as a starting material?
A4: Given its reactivity with hydrazines, 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide holds promise as a versatile building block for synthesizing diverse quinazoline derivatives []. These derivatives, including benzodiazepines and quinazoline hydrazones, are valuable pharmacophores found in various pharmaceuticals. The ability to selectively modify this compound through reactions with different hydrazines opens up avenues for exploring structure-activity relationships and developing new drug candidates.
Q5: Are there any existing patents or processes related to the synthesis of 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide?
A5: Yes, there are documented processes for the preparation of 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide []. This suggests the compound's potential significance in various applications and highlights the ongoing interest in optimizing its synthesis for research and commercial purposes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




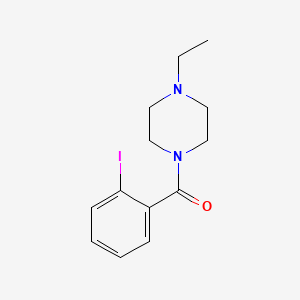
![methyl 2-[(1Z)-1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B3163750.png)
![2,2,2-trichloro-1-[4-(cyclohexylcarbonyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B3163751.png)
![3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde](/img/structure/B3163759.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid](/img/structure/B3163760.png)
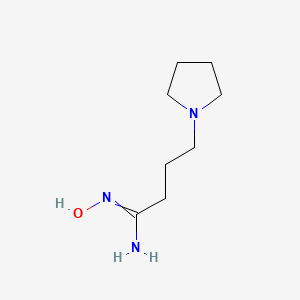
![4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B3163792.png)
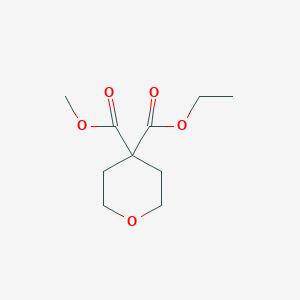
![(3'-Chloro-4'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B3163802.png)
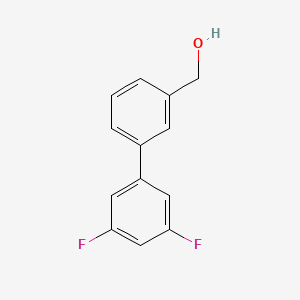

![Methyl 4-{4-[bis(acetyloxy)methyl]-2-nitrophenoxy}benzenecarboxylate](/img/structure/B3163830.png)
